3-Fluorocyclohepta-1,3,5-triene
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Overview
Description
3-Fluorocyclohepta-1,3,5-triene is an organic compound that belongs to the family of cycloheptatrienes It is characterized by a seven-membered ring with three double bonds and a fluorine atom attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclohepta-1,3,5-triene can be achieved through several methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane in the presence of rhodium trifluoroacetate as a catalyst can yield cycloheptatriene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of cycloheptane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cycloheptatriene epoxides, while reduction can produce cycloheptane derivatives.
Scientific Research Applications
3-Fluorocyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Fluorocyclohepta-1,3,5-triene involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-1,3,5-triene: A parent compound with similar structural features but without the fluorine atom.
7-Bromocyclohepta-1,3,5-triene: A derivative with a bromine atom instead of fluorine.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Uniqueness
3-Fluorocyclohepta-1,3,5-triene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80025-04-3 |
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Molecular Formula |
C7H7F |
Molecular Weight |
110.13 g/mol |
IUPAC Name |
3-fluorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7F/c8-7-5-3-1-2-4-6-7/h1,3-6H,2H2 |
InChI Key |
CBXWHPAOQFAXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C=C1)F |
Origin of Product |
United States |
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